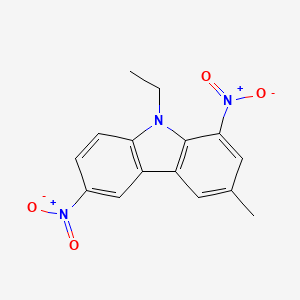![molecular formula C38H44O4Sn B14222848 Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane CAS No. 826990-27-6](/img/structure/B14222848.png)
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane typically involves the reaction of diphenyltin dichloride with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph2SnCl2+2RCOOH→Ph2Sn(OCR)2+2HCl
where Ph represents a phenyl group and RCOOH represents 2-[4-(2-methylpropyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with different organic groups.
Applications De Recherche Scientifique
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane involves its interaction with cellular components and enzymes. The tin center can coordinate with various biomolecules, affecting their function and activity. The compound can also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different toxicity profile.
Triphenyltin chloride: Used in similar industrial applications but has different reactivity and stability.
Dibutyltin dilaurate: Commonly used as a catalyst in polymerization reactions.
Uniqueness
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable complexes with various organic and inorganic molecules makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
826990-27-6 |
|---|---|
Formule moléculaire |
C38H44O4Sn |
Poids moléculaire |
683.5 g/mol |
Nom IUPAC |
[2-[4-(2-methylpropyl)phenyl]propanoyloxy-diphenylstannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2C6H5.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-2-4-6-5-3-1;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1-5H;/q;;;;+2/p-2 |
Clé InChI |
XJMULMUXMATWAL-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C(C)C4=CC=C(C=C4)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)



![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)


![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)

